molecular formula C₆H₁₈AlO₉P₃ B057759 Fosetyl-al CAS No. 39148-24-8

Fosetyl-al

Cat. No. B057759
CAS RN: 39148-24-8
M. Wt: 351.08 g/mol
InChI Key: OIPMQULDKWSNGX-UHFFFAOYSA-N
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Description

Fosetyl-Al is an organophosphorus compound used as a fungicide . It has the formula [C2H5OP(H)O2]3Al and is derived from ethylphosphite . It is a broad-spectrum fungicide that acts by inhibiting the germination of spores or by blocking the development of mycelium and sporulation .


Synthesis Analysis

Fosetyl-Al can be determined by an isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method with diode array detection (DAD) . The laboratory of Tentamus Agriparadigma srl in Siracusa has accredited a method of analysis for the determination of fosetyl-Al, ethylphosphonic acid, and phosphonic acid .


Molecular Structure Analysis

Fosetyl-Al has a molar mass of 354.104 g·mol−1 . Its chemical formula is C6H18AlO9P3 .


Chemical Reactions Analysis

Fosetyl-Al is readily and rapidly hydrolyzed to phosphonic acid and ethanol in plants and soil .


Physical And Chemical Properties Analysis

Fosetyl-Al is a white or colorless solid with a density of 1.53 g/cm3 . It has a melting point of 215 °C (419 °F; 488 K) . It has a high aqueous solubility and a low volatility .

Scientific Research Applications

  • Antibacterial Activity : Fosetyl-Al exhibits significant antibacterial activity, particularly against Pseudomonas syringae on plant surfaces. Its acidic conditions contribute to its antibacterial efficacy, with a high inhibition observed in neutralized Fosetyl-Al, suggesting additional direct effects beyond acidity (Bultreys et al., 2018).

  • Modification of Defense Responses : It has been shown to protect capsicum fruit and tobacco plants from diseases caused by Phytophthora species, possibly by enhancing hypersensitivity and phytoalexin accumulation, which are plant defense mechanisms (Guest, 1984).

  • Airborne Particulate Matter Analysis : A study introduced a method to analyze residues of Fosetyl-Al in airborne particulate matter using liquid chromatography-tandem mass spectrometry, indicating its environmental relevance and potential health concerns (Buiarelli et al., 2018).

  • Plant Defense Enhancer : Fosetyl-Al enhances natural plant defenses against a broad range of bacteria and ascomycetes in apples and pears. It promotes intrinsic flower bud quality and supports plants in overcoming abiotic stress (Petre et al., 2015).

  • Control of Crown and Root Rot in Apples : It has been effective in reducing crown and root rot disease ratings in apple trees, indicating its potential as a treatment for infected trees (Utkhede & Smith, 1991).

  • Residue Analysis in Vegetables : A method was developed for determining low levels of Fosetyl-Al residues in lettuce, emphasizing its application in ensuring food safety (Hernández et al., 2003).

  • Efficacy on Ornamentals : Fosetyl-Al's efficacy in controlling bacterial diseases on ornamental plants is influenced by factors such as pH, application timing, and number (Chase, 1993).

  • Control of Phytophthora Oak Root Disease : Its effectiveness against Phytophthora oak root disease in Quercus woodlands was evaluated, suggesting it as a potential substitute for potassium phosphite formulations (González et al., 2017).

  • Phytoalexin Accumulation in Grapevine : Fosetyl-Al was investigated for its effects on phytoalexin accumulation in grapevine interactions with Plasmopara viticola, showing significant influence on specific phytoalexins (Dercks & Creasy, 1989).

Safety And Hazards

Fosetyl-Al causes serious eye damage . It has a low mammalian toxicity and is not associated with any serious medical conditions but may be an eye irritant .

Future Directions

The use of systemic fungicides like Fosetyl-Al has increased over the last decades, despite the susceptibility of resistance development and the side effects to human health and the environment . Constructed Wetlands (CWs) comprise an environmentally friendly, low cost, and efficient fungicide remediation technique . The removal of fungicides within CWs is dependent on plant uptake and metabolism, absorption in porous media and soil, hydrolysis, photodegradation, and biodegradation .

properties

InChI

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPMQULDKWSNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AlO9P3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020643
Record name Fosetyl aluminum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosetyl-al

CAS RN

39148-24-8
Record name Fosetyl-aluminium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosetyl aluminum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium triethyl triphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSETYL-ALUMINUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3979UH4J7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,490
Citations
ME Fenn, MD Coffey - Phytopathology, 1984 - fs.usda.gov
Number of citations: 357 www.fs.usda.gov
W Dercks, LL Creasy - Physiological and Molecular Plant Pathology, 1989 - Elsevier
… phosphate, ie, on media low in phosphate fosetyl-Al is as inhibitory as H3PO3 [8, … fosetyl-Al to mycelial growth is not as dramatically different as suggested on a weight basis. Fosetyl-Al …
Number of citations: 156 www.sciencedirect.com
H Karasali, K Kasiotis, K Machera - Chemical Papers, 2014 - degruyter.com
… means for the analysis of fosetyl-Al in formulated products. … Fosetyl-Al is available in commercial formulations as wettable … Chemically, fosetyl-Al is the aluminium salt of the phosphonic …
Number of citations: 12 www.degruyter.com
ME Fenn, MD Coffey - Phytopathology, 1985 - apsnet.org
… fosetyl-Al (aluminum tris-O-ethyl phosphonate) is as yet unknown. In initial studies with fosetyl-Al … the results are interpreted as evidence that fosetyl-Al has an indirect mode of action …
Number of citations: 127 www.apsnet.org
MD Coffey, MC Joseph - Phytopathology, 1985 - apsnet.org
… six to 14 times more active in vitro than was fosetyl-Al (11). … There are no data available on the effects of fosetyl-Al on … PO and fosetylAl on different phases of the life cycle of P. …
Number of citations: 119 www.apsnet.org
DI Guest - Physiological Plant Pathology, 1984 - Elsevier
… Plants receiving Fosetyl-Al treatments were soil drenched with 100 ml of 0.30 g 1-l ai Fosetyl-Al 24 h before inoculation. Untreated plants received the same quantity of distilled water. …
Number of citations: 113 www.sciencedirect.com
A Kluever, I Dewhurst - Pesticide residues in food—2017 - apps.who.int
… Fosetyl-Al belongs to a group of the phosphonate class of … Fosetyl-Al is used as a protectant on a variety of crops … Fosetyl-Al has not been previously evaluated by the Joint FAO/…
Number of citations: 4 apps.who.int
U Afek, A Sztejnberg - Phytopathology, 1989 - apsnet.org
… in infected bark treated with fosetyl-Al or H, PO, than in infected bark that was not treated (1). … action of fosetyl-Al in citrus. We report here evidence that low concentrations of fosetyl-Al act …
Number of citations: 111 www.apsnet.org
SH Jabaji-Hare - Canadian Journal of Plant Pathology, 1985 - Taylor & Francis
… Après application de fosetyl-Al sur les feuilles, il y eut dans les … Directement ou indirectement, Ie fosetyl-Al a influence la … Fosetyl-Al was applied at con centrations of 0.3 (lowest), 1.0 (…
Number of citations: 49 www.tandfonline.com
PG Long, SA Miller, LK Davis - Journal of phytopathology, 1989 - Wiley Online Library
… (1985) found that both fosetyl-Al and metalaxyl were active in … RENARD and QUILLEC (1984) injected fosetyl-Al into the … the effect of time of fosetyl-Al application for control of collar and …
Number of citations: 14 onlinelibrary.wiley.com

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